molecular formula C16H8Cl2O3 B3974051 2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 25315-19-9

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3974051
CAS No.: 25315-19-9
M. Wt: 319.1 g/mol
InChI Key: WOXYHHTVJHEQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzylidene group attached to an indene-dione core, with chlorine and hydroxyl substituents on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the indene-dione core can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives of the indene-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    1H-indene-1,3(2H)-dione: The core structure of the target compound.

    2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione: A similar compound without chlorine substituents.

Uniqueness

2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. The chlorine atoms enhance its reactivity in substitution reactions, while the hydroxyl group contributes to its potential biological activity.

Properties

IUPAC Name

2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-12-6-8(7-13(18)16(12)21)5-11-14(19)9-3-1-2-4-10(9)15(11)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYHHTVJHEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314265
Record name STK162824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25315-19-9
Record name NSC281764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK162824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

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